molecular formula C18H19N3O2 B13954446 2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 352223-37-1

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B13954446
CAS No.: 352223-37-1
M. Wt: 309.4 g/mol
InChI Key: WFWJDHLCDIPTID-UHFFFAOYSA-N
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Description

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a diethylamino group at the para position of the phenyl ring (position 2 of the benzimidazole core) and a carboxylic acid moiety at position 3. The diethylamino group imparts strong electron-donating properties, which influence solubility, bioavailability, and receptor interactions.

Properties

CAS No.

352223-37-1

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C18H19N3O2/c1-3-21(4-2)14-8-5-12(6-9-14)17-19-15-10-7-13(18(22)23)11-16(15)20-17/h5-11H,3-4H2,1-2H3,(H,19,20)(H,22,23)

InChI Key

WFWJDHLCDIPTID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Condensation Methods

The most common approach to synthesize benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives (such as acid chlorides, nitriles, or orthoesters) under acidic conditions. This process, known as the Phillips-Ladenburg reaction, typically requires heating in the presence of mineral acids or polyphosphoric acid (PPA) to promote cyclization and dehydration, yielding benzimidazole rings.

  • Example: Condensation of o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at 200 °C for two hours resulted in a 70% yield of 4-(1H-benzimidazol-2-yl)benzenamine, demonstrating the efficiency of this method for aromatic carboxylic acids.

Alternative Synthetic Routes

  • Fe/S Catalytic Redox Condensation: Nguyen et al. developed an efficient method using iron and sulfur catalysts to condense phenylacetic acid with 2-nitroaniline, producing benzimidazole derivatives without organic by-products.

  • Microwave-Assisted Synthesis: Microwave irradiation has been applied to accelerate the condensation reactions, offering a green chemistry approach that reduces reaction times and improves yields.

  • Solvent-Free and Catalytic Methods: Some syntheses employ solvent-free conditions or surfactant catalysts such as aqueous extracts of Acacia concinna pods, which enhance reaction rates and product purity.

Specific Preparation Methods for 2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic Acid

Condensation of Substituted o-Phenylenediamine with 4-Diethylaminobenzoic Acid

A plausible synthetic route involves the condensation of 4-diethylamino-o-phenylenediamine (or its equivalent) with 4-diethylaminobenzoic acid or its derivatives under acidic reflux conditions. Given the electron-donating diethylamino group, reaction conditions may require optimization to prevent side reactions.

  • Typical conditions: Reflux in polyphosphoric acid or toluene with p-toluenesulfonic acid catalyst for 2-3 hours.

  • After completion, the reaction mixture is cooled, neutralized, and the product is isolated by filtration and recrystallization.

Heterocyclization via Aldehyde and Nitrobenzoate Precursors

A one-pot synthetic approach reported for similar benzimidazole-5-carboxylic acid derivatives involves:

  • Reaction of ethyl 4-(methylamino)-3-nitrobenzoate with an appropriate substituted benzaldehyde (e.g., 4-diethylaminobenzaldehyde) in the presence of sodium dithionite in dimethyl sulfoxide at 90 °C to form the benzimidazole ring.

  • Subsequent base hydrolysis (e.g., with sodium hydroxide in ethanol) converts the ester to the carboxylic acid.

This method offers a streamlined synthesis with fewer purification steps.

Salt Formation and Purification

For pharmaceutical applications, benzimidazole derivatives are often converted into salts (e.g., mesylate salts) to improve solubility and stability. The preparation of mesylate salts involves:

  • Treatment of the benzimidazole derivative with methanesulfonic acid under controlled temperature conditions (e.g., -15 to 35 °C).

  • Purification steps include solvent removal under reduced pressure, addition of acetic acid, and extraction with organic solvents like dichloromethane.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Phillips-Ladenburg Condensation o-Phenylenediamine + 4-diethylaminobenzoic acid, PPA, reflux 2-3 h ~50-70 Simple, well-established High temperature, long reaction time
One-Pot Heterocyclization Ethyl 4-(methylamino)-3-nitrobenzoate + substituted benzaldehyde, Na2S2O4, DMSO, 90 °C 70-90 Streamlined, fewer steps Requires nitro precursor, base hydrolysis step
Microwave-Assisted Condensation o-Phenylenediamine + acid derivatives, microwave irradiation 80-95 Rapid, green chemistry approach Requires microwave apparatus
Fe/S Catalytic Redox Condensation Phenylacetic acid + 2-nitroaniline, Fe/S catalyst High Environmentally friendly Catalyst availability
Salt Formation (Mesylate) Benzimidazole derivative + methanesulfonic acid, low temperature N/A Improves solubility and stability Additional purification required

Research Data and Characterization

  • Spectroscopic Analysis: Synthesized benzimidazole derivatives are characterized by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, 1H NMR spectra confirm the aromatic and benzimidazole proton environments, while IR spectra show characteristic carboxylic acid and benzimidazole ring vibrations.

  • Yields and Purity: Reported yields vary depending on the method, with microwave-assisted and heterocyclization routes generally providing higher yields (up to 94%) compared to classical methods (50-70%).

  • Reaction Times and Conditions: Classical condensation requires several hours at elevated temperatures (180-200 °C), whereas microwave methods reduce this to minutes. One-pot heterocyclization proceeds efficiently at moderate temperatures (~90 °C).

Chemical Reactions Analysis

Types of Reactions

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to bind to these targets, leading to the modulation of biological pathways. The benzimidazole core can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Anticancer Activity
  • Methyl 1-(4-Methoxyphenethyl)-2-(4-Fluoro-3-Nitrophenyl)-1H-Benzimidazole-5-Carboxylate (5a) Structure: Substitutions at positions 1 (4-methoxyphenethyl) and 2 (4-fluoro-3-nitrophenyl). Activity: Potent antileukemic agent (IC50 = 3 μM) via S/G2 cell cycle arrest and apoptosis induction . Comparison: The 4-fluoro-3-nitrophenyl group enhances cytotoxicity compared to the diethylaminophenyl group, likely due to electron-withdrawing effects that stabilize DNA interactions.
  • 1-(4-Methoxyphenethyl)-1H-Benzimidazole-5-Carboxylic Acid Derivatives Structure: Methoxyphenethyl at position 1 and variable substituents at position 2. Comparison: The diethylaminophenyl group in the target compound may offer improved solubility over methoxyphenethyl derivatives due to its stronger basicity.
2.2 Antimicrobial and Enzyme Inhibition
  • 2-(6-Fluorochroman-2-yl)-1H-Benzimidazoles Structure: Fluorochroman substituent at position 2. Activity: Antibacterial effects against Gram-positive bacteria (MIC = 4–16 μg/mL) . Comparison: The diethylaminophenyl group’s bulkiness may reduce bacterial membrane penetration compared to smaller fluorochroman groups.
  • Symmetrical Bisbenzimidazoles Structure: Two benzimidazole cores linked via a spacer. Activity: Competitive inhibition of DfrB1 (Ki = low μM range) due to dual binding in enzyme active sites . Comparison: Monomeric structures like the target compound lack the avidity effects of dimeric inhibitors but may exhibit better pharmacokinetic profiles.
2.3 Analgesic and Cardiovascular Activity
  • 2-(2-Nitro-Phenyl)-1H-Benzimidazole-5-Carboxylic Acid Structure: Ortho-nitro phenyl group at position 2. Activity: Naloxone-sensitive analgesia (tail clamp test) and antispasmodic effects on KCl-induced ileum contractions . Comparison: The para-diethylamino group in the target compound may shift activity toward different receptor targets (e.g., GPCRs vs. opioid pathways).
  • CV-11974 (Angiotensin II Antagonist) Structure: Ethoxy and tetrazolyl biphenyl substituents. Activity: High potency (ID50 = 0.033 mg/kg IV) due to competitive binding to AT1 receptors . Comparison: The carboxylic acid in the target compound mimics the carboxylate in CV-11974, but the diethylamino group may reduce affinity for angiotensin receptors.

Structural-Activity Relationship (SAR) Insights

  • Position 2 Substitutions: Electron-withdrawing groups (e.g., nitro, fluoro) enhance cytotoxicity and enzyme inhibition . Electron-donating groups (e.g., diethylamino, methoxy) improve solubility and may modulate receptor selectivity .
  • Position 5 Carboxylic Acid :

    • Critical for hydrogen bonding in enzyme active sites (e.g., DfrB1 inhibition) and metal coordination in crystal structures .

Biological Activity

2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazoles, as a class, are known for their pharmacological significance, exhibiting a wide range of therapeutic effects including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core substituted with a diethylaminophenyl group and a carboxylic acid functionality. The presence of these functional groups is crucial for its biological activity. Various synthetic routes have been explored to obtain benzimidazole derivatives, including one-pot reactions and cyclization methods that enhance yield and purity .

Antimicrobial Activity

Benzimidazole derivatives, including 2-(4-diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid, have shown significant antimicrobial properties. Studies indicate that compounds with specific substitutions exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating groups like diethylamine tend to enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acidS. aureus50 µg/mL
2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acidE. coli62.5 µg/mL
Standard (Ampicillin)S. aureus100 µg/mL

Anticancer Activity

Research has demonstrated the potential of benzimidazole derivatives in cancer treatment. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cancer progression .

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of 2-(4-diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives suggests that the presence and position of substituents significantly influence biological activity. For instance:

  • Diethylamino Group : Enhances solubility and bioavailability.
  • Carboxylic Acid : Contributes to hydrogen bonding interactions with biological targets.

Figure 1: Structure-Activity Relationship of Benzimidazole Derivatives

SAR Analysis (Note: Placeholder for actual image)

Q & A

Q. What are the common synthetic routes for 2-(4-diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing intermediates. For example, a two-step protocol may include:

  • Step 1 : Condensation of 4-diethylaminobenzaldehyde with 3,4-diaminobenzoic acid under acidic conditions to form the benzimidazole core.
  • Step 2 : Hydrolysis of intermediate esters (e.g., methyl or ethyl esters) to yield the carboxylic acid moiety . Key characterization methods include FTIR for tracking carbonyl group formation (1700–1750 cm⁻¹) and NMR for verifying substitution patterns .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves:

  • Growing high-quality crystals via slow evaporation in polar solvents (e.g., DMF/water mixtures).
  • Using SHELX software (SHELXL for refinement) to solve the structure, with emphasis on hydrogen-bonding networks and dihedral angles between the benzimidazole and diethylaminophenyl groups . Example findings: The carboxylic acid group at position 5 often forms intermolecular hydrogen bonds, stabilizing crystal packing .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of benzimidazole derivatives?

Quantitative Structure-Activity Relationship (QSAR) modeling involves:

  • Descriptor selection : Electronic (e.g., Hammett σ constants), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Data curation : Using IC50/Ki values from cytotoxicity or receptor-binding assays (e.g., leukemia cell lines with IC50 ~3 μM for analogs ).
  • Validation : Leave-one-out cross-validation to ensure robustness (R² > 0.8). Recent studies highlight the diethylamino group’s role in enhancing membrane permeability via logP optimization .

Q. What methodological considerations are critical when evaluating antitumor efficacy in vitro?

  • Assay design : Use MTT or SRB assays on cancer cell lines (e.g., HL-60 leukemia) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin).
  • Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). For example, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate showed IC50 = 3 μM .
  • Mechanistic studies : Combine with flow cytometry (apoptosis assays) to distinguish cytostatic vs. cytotoxic effects.

Q. How do molecular docking studies elucidate interactions with biological targets like 5-HT3 receptors?

  • Target preparation : Retrieve 5-HT3 receptor structures (PDB ID: 6NP0) and optimize protonation states.
  • Docking software : Use AutoDock Vina with Lamarckian GA. The diethylaminophenyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with Ser129 or Tyr143 .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental Ki values (e.g., 3.8 nM for DA 6215 ).

Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns across derivatives?

  • Data analysis : Compare thermal parameters (B-factors) and occupancy refinement for labile protons.
  • Case study : In 1-(phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid, intramolecular H-bonds between COOH and N1-H stabilize planar conformations, whereas bulky substituents induce torsional strain .

Methodological Challenges

  • Synthetic yield optimization : Steric hindrance from the diethylaminophenyl group may reduce cyclization efficiency; microwave-assisted synthesis can improve yields .
  • Biological assay variability : Batch-to-batch differences in cell lines require normalization to internal controls (e.g., β-actin in Western blotting) .
  • Computational limitations : Force fields may inadequately model protonation states of the carboxylic acid group in MD simulations .

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